4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one
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Overview
Description
4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one is an organic compound that features a unique structure combining a phenylethyl group with a dithiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one typically involves the reaction of a phenylethylamine derivative with a suitable sulfur donor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazolidinone ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the dithiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include oxidative stress response, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine derivatives: These compounds share the phenylethyl group but differ in their additional functional groups and overall structure.
Dithiazolidinone derivatives: Compounds with similar dithiazolidinone rings but different substituents.
Uniqueness
4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one is unique due to its combination of a phenylethyl group with a dithiazolidinone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
89570-22-9 |
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Molecular Formula |
C10H9NOS3 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
4-(1-phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one |
InChI |
InChI=1S/C10H9NOS3/c1-7(8-5-3-2-4-6-8)11-9(12)14-15-10(11)13/h2-7H,1H3 |
InChI Key |
SRNOCRDXVFQCTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)SSC2=S |
Origin of Product |
United States |
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